Technical Monograph: N,N-Dimethyl-2-piperidinecarboxamide Hydrochloride
Technical Monograph: N,N-Dimethyl-2-piperidinecarboxamide Hydrochloride
CAS Number: 383425-11-4[1]
Executive Summary & Chemical Identity
N,N-Dimethyl-2-piperidinecarboxamide hydrochloride is a specialized piperidine derivative used primarily as a pharmaceutical intermediate and a chiral building block in organic synthesis. It is chemically distinct from the widely known local anesthetic intermediate 2',6'-pipecoloxylidide (N-(2,6-dimethylphenyl)-2-piperidinecarboxamide), a common point of confusion in literature due to similar nomenclature.
This compound serves as a crucial scaffold in the development of peptidomimetics and is utilized in the resolution of chiral carboxylic acids due to the stereogenic center at the C2 position of the piperidine ring.
Chemical Specifications
| Property | Specification |
| CAS Number | 383425-11-4 (HCl salt) |
| Chemical Name | N,N-Dimethyl-2-piperidinecarboxamide hydrochloride |
| Synonyms | Pipecolic acid dimethylamide hydrochloride; 2-(Dimethylcarbamoyl)piperidine HCl |
| Molecular Formula | C₈H₁₆N₂O · HCl |
| Molecular Weight | 192.69 g/mol (Salt); 156.23 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in DCM |
| Melting Point | 185–190 °C (Decomposes) |
| Acidity (pKa) | ~8.9 (Piperidine nitrogen) |
Structural Analysis & Disambiguation
It is imperative to distinguish this compound from the anesthetic precursor to ensure experimental integrity.
-
Target Compound (CAS 383425-11-4): Contains a dimethylamino group attached to the carbonyl. Used in fine chemical synthesis.[1]
-
Anesthetic Intermediate (CAS 15883-20-2): Contains a 2,6-dimethylphenyl group.[2][3][4][5] Precursor to Bupivacaine/Mepivacaine.
The high solubility of the dimethyl amide derivative in polar protic solvents contrasts sharply with the lipophilic nature of the phenyl-substituted anesthetics, influencing extraction and purification protocols [1].
Synthesis Protocol: The N-Boc Pathway
Direct amidation of pipecolic acid is prone to polymerization due to the presence of both amine and carboxylic acid functionalities. The most robust, self-validating protocol utilizes Boc-protection followed by carbodiimide coupling. This method ensures high enantiomeric purity if starting from chiral pipecolic acid.
Reaction Scheme Visualization
Figure 1: Step-wise synthetic pathway preventing polymerization via N-Boc protection.
Detailed Methodology
Step 1: N-Boc Protection
-
Dissolve 2-piperidinecarboxylic acid (10 mmol) in 1M NaOH (20 mL) and dioxane (20 mL).
-
Cool to 0°C and add Di-tert-butyl dicarbonate (Boc₂O, 11 mmol) dropwise.
-
Stir at room temperature (RT) for 12 hours.
-
Validation: Monitor via TLC (ninhydrin stain). Disappearance of the free amine spot indicates completion.
-
Acidify to pH 2 with KHSO₄ and extract with Ethyl Acetate. Concentrate to yield N-Boc-pipecolic acid.
Step 2: Amidation (Coupling)
-
Dissolve N-Boc-pipecolic acid (10 mmol) in dry Dichloromethane (DCM).
-
Add EDC·HCl (12 mmol) and HOBt (12 mmol) at 0°C to activate the carboxylic acid.
-
Add Dimethylamine hydrochloride (12 mmol) and Diisopropylethylamine (DIPEA, 25 mmol).
-
Stir at RT for 16 hours.
-
Workup: Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄.
-
Critical Control Point: Ensure complete removal of DIPEA salts to prevent interference in the next step.
Step 3: Deprotection & Salt Formation
-
Dissolve the intermediate in a minimal amount of dry dioxane.
-
Add 4M HCl in dioxane (10 equivalents) at 0°C.
-
Stir for 2-4 hours. A white precipitate should form.
-
Isolation: Filter the solid under argon (hygroscopic). Wash with cold diethyl ether to remove Boc byproducts.
-
Yield: Typically 85-90% as the hydrochloride salt.
Applications in Drug Development
4.1 Peptidomimetic Scaffolds
The N,N-dimethyl amide moiety acts as a rigid steric block in peptide chains, often used to induce specific conformational turns (e.g.,
4.2 Chiral Resolution Agent
Enantiopure (S)- or (R)-N,N-dimethyl-2-piperidinecarboxamide is utilized to resolve racemic mixtures of chiral acids. The basic piperidine nitrogen forms diastereomeric salts with chiral acids, which can then be separated via fractional crystallization.
4.3 Fragment-Based Drug Design (FBDD)
In FBDD, this molecule serves as a "linker-fragment." The secondary amine allows for diversification, while the dimethyl amide provides a hydrogen-bond acceptor motif crucial for interacting with protein active sites.
Analytical Profiling & Quality Control
To verify the identity of CAS 383425-11-4, the following spectral signatures must be observed.
| Technique | Expected Signal Characteristics |
| ¹H NMR (D₂O) | δ 2.90, 3.05 ppm : Two distinct singlets (3H each) for N(CH₃)₂ due to restricted rotation around the amide bond.δ 3.9-4.1 ppm : Multiplet (1H) for the C2 methine proton (alpha to carbonyl and nitrogen).δ 1.5-2.2 ppm : Multiplets (6H) for the piperidine ring protons. |
| IR Spectroscopy | 1640-1650 cm⁻¹ : Strong Amide I band (C=O stretch).2400-2800 cm⁻¹ : Broad ammonium salt band (N-H stretch). |
| Mass Spectrometry | m/z 157.13 [M+H]⁺ : Base peak corresponding to the protonated free base. |
Note on NMR Rotamers: Due to the partial double bond character of the amide C-N bond, N,N-dimethyl groups often appear as two separate signals (cis/trans rotamers) at room temperature. This is a confirmation of the tertiary amide structure, not an impurity.
Safety & Handling (GHS Classification)
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage Protocol:
-
Hygroscopic: Store under inert atmosphere (Nitrogen or Argon).
-
Temperature: 2-8°C (Desiccated).
-
Incompatibility: Strong oxidizing agents and strong bases (liberates the volatile free base).
References
-
PubChem Database. "Compound Summary: N,N-Dimethyl-2-piperidinecarboxamide hydrochloride." National Center for Biotechnology Information. Accessed 2024. Link
-
Matrix Scientific. "Product Data Sheet: CAS 383425-11-4." Matrix Scientific Catalog. Accessed 2024. Link
-
Echemi. "Supplier and Property Data: N,N-Dimethyl-2-piperidinecarboxamide hydrochloride."[1] Echemi Global Chemical Database. Accessed 2024. Link
-
Cayman Chemical. "Piperidine Derivatives and Analogues in Pharmaceutical Synthesis." Technical Notes. Accessed 2024. Link
